molecular formula C7H2Br2N2O2 B13708832 2,6-Dibromo-4-nitrophenylisocyanide

2,6-Dibromo-4-nitrophenylisocyanide

Cat. No.: B13708832
M. Wt: 305.91 g/mol
InChI Key: MYDWENPCTHHGNR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanide Chemistry

The journey into the world of isocyanides began in 1859, when Lieke first synthesized allyl isocyanide from the reaction of allyl iodide and silver cyanide. chemicalbook.com For nearly a century, progress in isocyanide chemistry was modest, largely due to the notoriously unpleasant odor of many volatile isonitriles, which deterred many researchers. chemicalbook.com A significant turning point came in 1958 with the development of a general method for synthesizing isocyanides through the dehydration of formamides. This breakthrough made a wider array of isocyanides accessible for study. google.com The subsequent introduction of the Ugi four-component reaction in 1959, which utilizes isocyanides as key reactants, marked the beginning of a new era in multicomponent reactions and firmly established the importance of isocyanides in synthetic organic chemistry. chemicalbook.comgoogle.com

Unique Electronic and Structural Features of the Isocyanide Functional Group

The isocyanide functional group (–N⁺≡C⁻) is an isomer of the more common nitrile (–C≡N) group. organic-chemistry.org Its electronic structure is best described by a resonance hybrid of two forms: one with a triple bond between the nitrogen and carbon, and another with a double bond. organic-chemistry.org This results in a nearly linear C-N-C bond angle of approximately 180°. organic-chemistry.org The isocyanide group is isoelectronic with carbon monoxide, but it behaves as a stronger σ-donor and a weaker π-acceptor in organometallic complexes. utexas.edu Aryl isocyanides, in particular, can act as better π-acceptors due to the delocalization of back-donated electrons into the aromatic ring. utexas.edu Spectroscopically, isocyanides are characterized by a strong absorption in their infrared (IR) spectra in the range of 2165–2110 cm⁻¹. sigmaaldrich.com

Overview of Substituted Aryl Isocyanides in Contemporary Chemical Research

Substituted aryl isocyanides are versatile building blocks in modern organic synthesis. Their utility stems from the tunable electronic properties conferred by the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the isocyanide carbon, while electron-withdrawing groups increase its electrophilicity and can influence the stability of intermediates in various reactions. msu.edu This has led to their widespread use in the synthesis of a diverse array of compounds, including heterocycles and peptidomimetics, through multicomponent reactions like the Passerini and Ugi reactions. wikipedia.orgorganic-chemistry.orgacs.org The ability to modulate the reactivity of the isocyanide functional group through aromatic substitution makes these compounds valuable tools for constructing complex molecular architectures. figshare.com

Rationale for Investigating 2,6-Dibromo-4-nitrophenylisocyanide: Aromatic Substitution Effects on Reactivity and Structure

The specific compound, this compound, is of significant interest due to the combined electronic and steric effects of its substituents. The nitro group at the para position is a strong electron-withdrawing group, acting through both inductive and resonance effects. libretexts.orgresearchgate.netvaia.com This is expected to significantly decrease the electron density on the aromatic ring and on the isocyanide nitrogen, thereby increasing the electrophilic character of the isocyanide carbon. The two bromine atoms at the ortho positions, while also electron-withdrawing through induction, primarily introduce significant steric hindrance around the isocyanide functional group. msu.edulibretexts.org

This unique combination of strong electron withdrawal and steric bulk is anticipated to have a profound impact on the reactivity of this compound. The increased electrophilicity of the isocyanide carbon could enhance its reactivity in certain reactions, while the steric hindrance from the ortho-bromo groups might hinder its participation in others, particularly those requiring significant coordination to a bulky reaction center. Investigating this compound allows for a deeper understanding of how competing electronic and steric factors govern the behavior of aryl isocyanides, potentially leading to the development of novel synthetic methodologies and the discovery of new chemical transformations.

The study of this compound, therefore, serves as a valuable case study for probing the intricate interplay of substituent effects in aryl isocyanide chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Br2N2O2

Molecular Weight

305.91 g/mol

IUPAC Name

1,3-dibromo-2-isocyano-5-nitrobenzene

InChI

InChI=1S/C7H2Br2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3H

InChI Key

MYDWENPCTHHGNR-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1Br)[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies for 2,6 Dibromo 4 Nitrophenylisocyanide

Precursor Synthesis: Advanced Approaches to 2,6-Dibromo-4-nitroaniline (B165464)

The synthesis of 2,6-dibromo-4-nitroaniline is a critical step, and various methods have been developed to optimize this process, with a growing emphasis on green chemistry principles.

Traditional bromination methods often involve the use of hazardous reagents and organic solvents. To address these environmental concerns, greener alternatives have been explored. One notable development is an organic solvent-free process that utilizes a combination of bromide and bromate (B103136) salts in an aqueous acidic medium. researchgate.netrsc.org This method allows for the in-situ generation of bromine, minimizing handling risks. researchgate.net The reaction proceeds at ambient conditions, and the product can be purified by simple filtration and washing with water. researchgate.netrsc.org A key advantage of this process is the ability to recycle the aqueous acidic filtrate multiple times without a significant loss in product yield or purity. researchgate.netrsc.org

Other green approaches focus on the in-situ generation of bromine through the oxidation of bromide sources using various oxidizing agents. These include ceric ammonium (B1175870) nitrate, orthoperiodic acid, hydrogen peroxide, sodium periodate, sodium bismuthate, and sodium chlorite. researchgate.net

A comparative look at different bromination methods is presented below:

MethodReagentsSolventKey Advantages
TraditionalBromine in tetrachloromethaneTetrachloromethaneHigh yield
Green MethodBromide-bromate salts, acidWaterSolvent-free, recyclable filtrate, ambient conditions researchgate.netrsc.org
In-situ GenerationBromide source, various oxidantsVariesAvoids direct handling of liquid bromine researchgate.net

While the direct synthesis of 2,6-dibromo-4-nitroaniline is common, the diazotization of this compound is a crucial subsequent step for the synthesis of various other important compounds, particularly azo dyes. researchgate.netgoogle.comgoogle.com A method has been developed for the direct diazotization of the bromination reaction mixture without isolating the 2,6-dibromo-4-nitroaniline intermediate. google.comgoogle.com This one-pot approach involves the bromination of p-nitroaniline in a sulfuric acid medium, followed by the addition of a diazotizing agent such as nitrosyl sulfuric acid or sodium nitrite. google.comgoogle.com This streamlined process simplifies the procedure, reduces energy consumption, and minimizes waste. google.comgoogle.com

The diazotization reaction conditions can be summarized as follows:

ParameterCondition
Diazotizing AgentNitrosyl sulfuric acid or Sodium Nitrite google.comgoogle.com
Temperature20–50 °C google.com
Time1.0–4.0 hours google.com

Isocyanide Functional Group Introduction: Dehydration Strategies from Formamides

The conversion of the amino group of 2,6-dibromo-4-nitroaniline to an isocyanide is typically achieved through the dehydration of the corresponding N-formyl derivative, N-(2,6-dibromo-4-nitrophenyl)formamide.

The dehydration of formamides is a common and effective route to isocyanides. psu.edu A variety of dehydrating agents have been employed for this transformation, each with its own advantages and limitations. nih.gov Common reagents include phosphorus oxychloride (POCl3), phosgene (B1210022), and diphosgene, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov However, the toxicity and hazardous nature of these reagents have prompted the search for safer alternatives. nih.gov

Tosyl chloride (TsCl) and 1,3,5-trichlorotriazine (TCT) have emerged as valuable and powerful dehydrating agents. nih.gov The Burgess reagent is another mild and selective option for the dehydration of formamides. psu.edunih.govrsc.org More recently, the combination of triphenylphosphine (B44618) and iodine has been shown to be an efficient and cost-effective system for this conversion under ambient conditions. thieme-connect.com

A summary of common dehydrating agents for formamide (B127407) to isocyanide conversion:

Dehydrating AgentBaseKey Features
Phosphorus oxychloride (POCl3)Pyridine, TriethylamineWidely used, but toxic nih.gov
Phosgene/Diphosgene-Effective, but highly hazardous nih.gov
Tosyl chloride (TsCl)Pyridine, TriethylaminePowerful and less hazardous alternative nih.gov
Burgess Reagent-Mild, selective, halide-free psu.edunih.govrsc.org
Triphenylphosphine/IodineTertiary amineMild, convenient, cost-effective thieme-connect.com

To further streamline the synthesis of isocyanides, one-pot procedures starting directly from the amine have been developed. rsc.orgresearchgate.net These methods typically involve the in-situ formation of the formamide intermediate, followed by dehydration in the same reaction vessel. rsc.orgresearchgate.net This approach offers a significant advantage by avoiding the isolation and purification of the formamide intermediate, which can be challenging. rsc.orgresearchgate.net The success of these one-pot reactions is highly dependent on the choice and stoichiometry of the dehydrating agent and the base. rsc.orgresearchgate.net

Exploration of Alternative Synthetic Pathways for Halogenated Nitrophenyl Isocyanides

While the formamide dehydration route is prevalent, other methods for the synthesis of isocyanides exist. One such method involves the reaction of primary amines with difluorocarbene, which can be generated in situ. organic-chemistry.orgacs.org This approach is notable for avoiding the use of toxic reagents like metal cyanides or chloroform. organic-chemistry.org

The synthesis of related halogenated nitroanilines, such as 2,6-dichloro-4-nitroaniline, has been achieved through the chlorination of p-nitroaniline using various chlorinating agents, including potassium chlorate (B79027) in hydrochloric acid and chlorine gas in methanol. prepchem.compatsnap.com These methods provide insights into the halogenation of nitrophenyl systems, which could be adapted for bromination.

Furthermore, the synthesis of nitrophenyl isocyanates using triphosgene (B27547) as a phosgene substitute has been studied, which could potentially be adapted for the synthesis of isocyanides. researchgate.net

Scale-Up Considerations and Process Optimization in Isocyanide Synthesis

The large-scale synthesis of isocyanides, including 2,6-dibromo-4-nitrophenylisocyanide, presents several challenges that necessitate careful process optimization. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure safety, efficiency, and sustainability.

Reagent Selection and Optimization:

The choice of dehydrating agent for the conversion of the formamide to the isocyanide is a critical factor in process optimization. While phosphorus oxychloride is highly effective, its reactivity requires careful handling on a large scale. researchgate.netnih.gov Recent studies have focused on optimizing the use of POCl₃. A significant advancement is the use of triethylamine not only as a base but also as the solvent, leading to a solvent-free, rapid, and high-yielding protocol. nih.govnih.gov This approach offers considerable advantages in terms of reduced waste and simplified workup. nih.gov

Another sustainable alternative to POCl₃ is p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. rsc.orgrsc.org This method is often preferred for its lower toxicity and easier handling. rsc.org Optimization studies have compared the efficacy of different dehydrating agents, with TsCl showing excellent yields for certain aliphatic formamides and offering a better sustainability profile. rsc.orgrsc.org

The table below summarizes a comparison of different dehydrating agents for isocyanide synthesis, which can be informative for the optimization of the synthesis of this compound.

Dehydrating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Sustainability Considerations
POCl₃TriethylamineTriethylamine (solvent-free)0< 5 minHigh to excellentMinimal waste, rapid reaction
p-TsClPyridineDichloromethane (DCM)Room Temperature~2 hoursUp to 98% (for aliphatic)Less toxic reagent, simplified workup
PPh₃ / I₂----Good (for aromatic)Less toxic than POCl₃
Phosgene/DiphosgeneTertiary AmineVarious--GoodHighly toxic, requires special handling

Process Intensification and Modern Synthetic Methods:

Process intensification is a key strategy for the efficient and sustainable production of chemicals. In the context of isocyanide synthesis, this can involve the use of continuous flow reactors and mechanochemistry.

Continuous Flow Synthesis: Continuous flow technology offers several advantages for the synthesis of isocyanides, which are often toxic and have unpleasant odors. rsc.org Flow reactors allow for precise control over reaction parameters such as temperature and mixing, leading to improved safety and reproducibility. This technology also enables the "make-and-use" of isocyanides, where the product is generated and immediately consumed in a subsequent reaction step, minimizing exposure and decomposition. rsc.org

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, has emerged as a green alternative to traditional solvent-based methods. researchgate.net A mechanochemical route to isocyanides from primary formamides using p-toluenesulfonyl chloride and a solid base like sodium carbonate has been developed. researchgate.net This solvent-free approach can lead to high conversion rates and simplifies the purification process. researchgate.net

Work-up and Purification:

The purification of isocyanides can be challenging due to their sensitivity to acidic conditions. rsc.org Traditional purification methods like column chromatography can generate significant amounts of waste. rsc.org Optimization strategies aim to simplify the work-up process. For instance, in the POCl₃/triethylamine solvent-free system, the by-products are easily removed, often yielding a product of high purity without the need for chromatography. nih.gov In mechanochemical synthesis, the excess reagents can sometimes be removed by a simple washing step. researchgate.net

Reactivity and Transformations of 2,6 Dibromo 4 Nitrophenylisocyanide

Multicomponent Reactions (MCRs) Involving 2,6-Dibromo-4-nitrophenylisocyanide

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation. frontiersin.orgmdpi.com The use of this compound in these reactions provides a direct route to highly functionalized molecules.

Passerini-Type Reactions: Mechanism and Scope with Electrophilic Components

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is prized for its atom economy and the ability to rapidly generate molecular complexity. wikipedia.org The mechanism is generally believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org

The electrophilic character of the carbonyl component is a key factor in the success of the Passerini reaction. A variety of aldehydes and ketones can be employed, and the reaction often proceeds rapidly at room temperature with high concentrations of reactants. wikipedia.orgorganic-chemistry.org Recent advancements have expanded the scope of the Passerini reaction to include catalytic aerobic conditions, allowing the use of alcohols as precursors to the aldehyde component. organic-chemistry.org Furthermore, variations such as the Passerini-Smiles reaction, which involves phenols instead of carboxylic acids, demonstrate the versatility of this transformation. researchgate.net

While specific studies detailing the use of this compound in Passerini reactions are not extensively documented in the provided search results, the general principles of the reaction suggest its applicability. The electron-withdrawing nitro and bromo substituents on the phenyl ring of the isocyanide would influence the electronic properties of the isocyanide carbon, potentially affecting reaction rates and yields.

Table 1: Overview of Passerini-Type Reactions

Reaction Type Components Product Key Features
Classic Passerini wikipedia.orgorganic-chemistry.org Carboxylic Acid, Carbonyl Compound, Isocyanide α-Acyloxy Amide Atom-economical, rapid at room temperature.
Catalytic Aerobic Passerini organic-chemistry.org Alcohol, Isocyanide, Carboxylic Acid α-Acyloxy Amide In-situ oxidation of alcohol to aldehyde.

Ugi-Type Reactions: Versatility in Constructing Complex Scaffolds

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse libraries of peptide-like molecules. organic-chemistry.orgsciepub.com The Ugi reaction is typically exothermic and proceeds quickly, often being complete within minutes of adding the isocyanide. wikipedia.org

The mechanism involves the initial formation of an imine from the amine and carbonyl compound. wikipedia.orgnih.gov Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate, followed by an irreversible Mumm rearrangement to yield the final bis-amide product. wikipedia.org

The versatility of the Ugi reaction is demonstrated by the wide range of starting materials that can be employed, leading to a vast array of structurally diverse products. organic-chemistry.orgmdpi.com Variations of the Ugi reaction, such as the Ugi-Smiles reaction where a phenol (B47542) replaces the carboxylic acid, further expand its synthetic utility. wikipedia.org The use of bifunctional reactants can also lead to the formation of interesting heterocyclic scaffolds. wikipedia.org Although direct examples with this compound are not detailed, its participation in Ugi-type reactions would be expected to yield highly substituted bis-amides, with the electronic nature of the isocyanide influencing the reaction's efficiency.

Table 2: Key Aspects of the Ugi Four-Component Reaction

Feature Description
Reactants Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide wikipedia.orgnih.gov
Product Bis-amide wikipedia.org
Key Mechanistic Steps Imine formation, Nucleophilic attack of isocyanide, Mumm rearrangement wikipedia.orgnih.gov
Reaction Conditions High concentration of reactants, polar aprotic solvents (e.g., DMF, methanol) wikipedia.org

| Applications | Combinatorial chemistry, drug discovery, synthesis of peptidomimetics organic-chemistry.orgsciepub.com |

Groebke-Blackburn-Bienaymé and Related Imine-Based Cycloadditions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle (like 2-aminopyridine) to produce fused 3-aminoimidazoles. nih.govnih.gov This reaction has become a significant tool for the synthesis of medicinally relevant heterocyclic scaffolds. nih.govnih.gov The reaction can be catalyzed by a range of catalysts and performed under various conditions, including solvent-free and microwave-assisted methods. nih.gov

The GBB reaction is mechanistically related to the Ugi reaction, proceeding through the formation of an imine followed by the addition of the isocyanide. nih.gov The resulting intermediate then undergoes an intramolecular cyclization to form the fused imidazole (B134444) ring system. The scope of the GBB reaction is broad, tolerating a variety of aldehydes and isocyanides. organic-chemistry.org The use of electron-poor substrates has been shown to result in higher yields. organic-chemistry.org

Given the electron-deficient nature of this compound, it is expected to be a suitable substrate for the GBB reaction, leading to the formation of novel imidazo[1,2-a]pyridine (B132010) derivatives with significant substitution on the N-phenyl group.

Cyclization Reactions and Heterocycle Synthesis

The reactivity of the isocyanide group in this compound can be harnessed for the construction of various heterocyclic systems through cyclization reactions.

Palladium-Catalyzed Isocyanide Insertion and C(sp2)–H Functionalization for Quinolines

Palladium catalysis offers a powerful method for the synthesis of quinoline (B57606) derivatives through isocyanide insertion and C(sp²)–H functionalization. rsc.org This strategy involves the direct and selective activation of C(sp²)–H bonds in aromatic substrates by a palladium catalyst, followed by a [4+1] cyclization with an aryl isocyanide. rsc.org This one-step process allows for the efficient construction of quinolines from simple and readily available starting materials. rsc.org

Formation of Indoles and Pyrroles via Isocyanide-Mediated Annulations

Isocyanides are valuable reagents in annulation reactions for the synthesis of nitrogen-containing heterocycles like indoles and pyrroles. These reactions often involve the reaction of the isocyanide with a suitably functionalized precursor, leading to a cyclization event that constructs the heterocyclic ring. While specific examples utilizing this compound for indole (B1671886) and pyrrole (B145914) synthesis were not found in the search results, the general reactivity of isocyanides in such transformations is well-established. For instance, the reaction of lithiomethyl isocyanides with substituted benzaldehydes can lead to isoquinoline (B145761) derivatives, highlighting the potential of isocyanide-mediated cyclizations in alkaloid synthesis. researchgate.net The unique electronic and steric properties of this compound could offer interesting avenues for the synthesis of novel, highly substituted indole and pyrrole derivatives.

Multicomponent Bicyclization Reactions for Pyrrolidine-Fused Rings and Other Fused Systems

A thorough review of scientific databases and literature reveals no specific studies detailing the participation of this compound in multicomponent bicyclization reactions for the synthesis of pyrrolidine-fused rings or other fused heterocyclic systems. While multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular complexity and are frequently used to create libraries of heterocyclic compounds, their specific application using this compound as a starting material has not been documented in available research.

Coordination Chemistry and Metal-Catalyzed Transformations

The coordination chemistry and metal-catalyzed transformations of isocyanides are a cornerstone of modern organometallic chemistry. However, specific research into the behavior of this compound in this context is not present in the available scientific literature.

Ligand Properties of this compound in Transition Metal Complexes

There are no published studies that characterize the ligand properties of this compound. The electronic and steric parameters, which are crucial for understanding its coordination behavior with transition metals, have not been experimentally determined or computationally modeled according to available records.

Nucleophilic Attack on Metal-Coordinated Isocyanides: Formation of Carbene Complexes

The reaction of nucleophiles with metal-coordinated isocyanides is a well-established route to carbene complexes. However, no literature could be found that describes the synthesis of carbene complexes derived from the nucleophilic attack on a coordinated this compound ligand.

Catalytic Applications in Cross-Coupling and Other Organometallic Reactions

While palladium-catalyzed cross-coupling reactions and other organometallic transformations are versatile synthetic methods, there is no documented use of this compound as a substrate or a ligand in such catalytic applications.

Stereoselective and Enantioselective Transformations Mediated by Isocyanides

The development of stereoselective and enantioselective transformations is a significant goal in organic synthesis. A comprehensive search of the scientific literature yielded no examples of this compound being employed in stereoselective or enantioselective reactions, either as a reactant or as a component of a chiral catalyst or auxiliary.

Radical Reactions Involving Aryl Isocyanide Species

Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Despite the potential for interesting reactivity, there are no published reports on the generation or subsequent reactions of radical species derived from this compound.

Advanced Spectroscopic and Structural Characterization of 2,6 Dibromo 4 Nitrophenylisocyanide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Direct high-resolution NMR spectroscopic data for 2,6-dibromo-4-nitrophenylisocyanide is not extensively available in the public domain. However, analysis of its precursors and structurally related molecules allows for a detailed prediction of its spectral characteristics.

For the precursor, 2,6-dibromo-4-nitroaniline (B165464), the ¹H NMR spectrum is relatively simple due to the molecule's symmetry. It typically exhibits a singlet for the two equivalent aromatic protons. chemicalbook.com The chemical shift of these protons is influenced by the electron-withdrawing effects of the nitro group and the bromine atoms, and the electron-donating effect of the amino group.

In the case of this compound, the isocyanide group (-N≡C) introduces a unique electronic environment. The ¹³C NMR spectrum would be particularly informative. The isocyanide carbon itself is expected to appear in a characteristic region of the spectrum. The chemical shifts of the aromatic carbons would also be altered compared to the aniline (B41778) precursor due to the different electronic nature of the isocyanide moiety.

A related compound, 2,6-dibromo-4-methylformanilide, which is an intermediate in the synthesis of 2,6-dibromo-4-methylphenyl isocyanide, shows the presence of two conformers in its ¹H NMR spectrum in (CD₃)₂SO solution. researchgate.net This is evidenced by two sets of signals for the formyl and aromatic protons. researchgate.net This conformational isomerism arises from the restricted rotation around the amide C-N bond. While this compound does not have an amide bond, the potential for rotational isomers or specific conformational preferences influenced by the bulky bromine and nitro groups should be considered when analyzing its NMR spectra.

Table 1: Predicted and Observed ¹H and ¹³C NMR Data for this compound and Related Compounds

CompoundNucleusPredicted/Observed Chemical Shift (ppm)MultiplicityNotes
2,6-Dibromo-4-nitroaniline¹H~8.3SingletAromatic protons (2H) chemicalbook.com
2,6-Dibromo-4-nitroaniline¹³CNot specified-Data available in spectral databases chemicalbook.com
2,6-Dibromo-4-methylformanilide¹HMajor: 9.993, 8.270, 7.571; Minor: 9.743, 8.021, 7.623s, s, s; d, d, sTwo conformers observed in solution researchgate.net
This compound¹HPredicted ~8.5SingletAromatic protons (2H)
This compound¹³CPredicted ~160-170-Isocyanide carbon

Note: Predicted values are based on general principles and data from related structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing vibrational modes within a molecule. For this compound, the most characteristic vibration would be the isocyanide (-N≡C) stretching mode. Aryl isocyanides typically show a strong, sharp absorption band in the IR spectrum in the range of 2100-2150 cm⁻¹. uwm.edu The exact position of this band is sensitive to the electronic effects of the other substituents on the aromatic ring. The presence of two electron-withdrawing bromine atoms and a strong electron-withdrawing nitro group would be expected to shift the isocyanide stretching frequency.

The vibrational spectra of the precursor, 2,6-dibromo-4-nitroaniline, have been studied in detail using both experimental (FTIR, FT-Raman) and theoretical (DFT) methods. nih.gov The key vibrational modes for this molecule include the symmetric and asymmetric stretching of the amino (-NH₂) and nitro (-NO₂) groups, as well as various vibrations of the benzene (B151609) ring and the carbon-bromine bonds.

Table 2: Key Vibrational Frequencies for 2,6-Dibromo-4-nitroaniline and Predicted Frequencies for this compound

Functional GroupVibrational Mode2,6-Dibromo-4-nitroaniline (Observed, cm⁻¹) nih.govThis compound (Predicted, cm⁻¹)
Isocyanide (-N≡C)StretchingN/A2100 - 2150
Nitro (-NO₂)Asymmetric Stretch1528~1530
Nitro (-NO₂)Symmetric Stretch1342~1345
Amino (-NH₂)Asymmetric Stretch3481N/A
Amino (-NH₂)Symmetric Stretch3370N/A
Carbon-Bromine (C-Br)Stretching622, 585~620, ~580
Aromatic C-HStretching3084~3090

Note: Predicted values are based on data from related structures and general spectroscopic principles.

The interaction between the functional groups can also be probed. For instance, any electronic conjugation between the isocyanide group, the nitro group, and the aromatic ring would be reflected in the positions and intensities of their respective vibrational bands.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular formula and elucidating the fragmentation pathways of organic compounds. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₇H₂Br₂N₂O₂).

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the stability of different parts of the molecule. Based on the mass spectrum of the precursor, 2,6-dibromo-4-nitroaniline, fragmentation is expected to involve the loss of the nitro group, bromine atoms, and cleavage of the aromatic ring. nih.govmassbank.eu

For this compound, characteristic fragmentation pathways would likely include:

Loss of the isocyanide group as a neutral molecule (HCN or CN radical).

Elimination of the nitro group (NO₂).

Sequential loss of the two bromine atoms.

Fragmentation of the aromatic ring.

The relative abundance of the fragment ions would provide insights into the bond strengths within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment IonPlausible Origin
294/296/298[M]⁺Molecular ion
267/269/271[M - HCN]⁺Loss of hydrogen cyanide
248/250/252[M - NO₂]⁺Loss of nitro group
217/219[M - Br]⁺Loss of one bromine atom
138[M - 2Br]⁺Loss of two bromine atoms

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.

X-ray Crystallography: Deciphering Intermolecular Interactions and Crystal Packing

Halogen bonding is a significant non-covalent interaction that plays a crucial role in the crystal engineering of halogenated compounds. The bromine atoms in this compound are expected to act as halogen bond donors, interacting with electron-rich atoms such as the oxygen atoms of the nitro group or the nitrogen atom of the isocyanide group of neighboring molecules.

In the crystal structure of the related compound, 2,6-dibromo-4-methylphenyl isocyanide, Br···Br contacts are observed, which lead to the formation of tetragonally puckered sheets. researchgate.net This indicates that halogen-halogen interactions can also be a dominant feature in the crystal packing. The interplay between halogen bonding and other intermolecular forces will ultimately determine the crystal architecture.

π-stacking interactions between the electron-deficient aromatic rings are also likely to contribute to the solid-state structure of this compound. The presence of multiple electron-withdrawing groups enhances the quadrupolar moment of the aromatic ring, favoring offset or parallel-displaced π-stacking arrangements.

In the crystal structure of 2,6-dibromo-4-nitrobenzonitrile, the planar sheet structures stack upon one another, indicating the presence of interlayer interactions. researchgate.net The specific mode of stacking (e.g., glide or translational) will depend on the subtle balance of all the intermolecular forces at play, including halogen bonds, weak hydrogen bonds, and π-stacking interactions.

Analysis of Bürgi–Dunitz Trajectories in Relevant Isocyanide-Based Co-crystals

The Bürgi–Dunitz trajectory describes the preferred angle of approach of a nucleophile towards a carbonyl carbon or other electrophilic center. nih.govwikipedia.org This trajectory, typically characterized by an angle of approximately 105-107°, represents a compromise between maximizing orbital overlap and minimizing steric repulsion. nih.govopenochem.org While originally conceptualized for ketone carbonyls, this principle has been extended to understand the geometry of intermolecular interactions in various systems, including those involving isocyanides.

In the context of isocyanide-based co-crystals, the isocyanide carbon can act as a nucleophile, interacting with electrophilic centers of a co-former molecule. The analysis of crystallographic data for such co-crystals can reveal interactions that are snapshots along the Bürgi–Dunitz trajectory. nih.gov These "frozen" interactions provide valuable insights into the initial stages of chemical reactions and the nature of non-covalent bonding. wikipedia.org

While specific experimental data on the Bürgi–Dunitz trajectory in co-crystals of this compound are not yet available in the literature, analysis of related systems provides a strong basis for understanding its expected behavior. A study of various isocyanide-containing crystal structures has shown that the isocyanide carbon can indeed approach nearby carbonyl carbons, representing points along the Bürgi–Dunitz pathway. nih.gov

For instance, in the co-crystal of a substituted azulene (B44059) isocyanide, the isocyanide carbon approaches a carbonyl carbon with a specific geometry that can be interpreted as a Bürgi–Dunitz trajectory. nih.gov Similarly, interactions have been observed in other isocyanide derivatives. nih.gov The precise angle and distance of these interactions are influenced by the electronic and steric nature of the participating molecules.

For a molecule like this compound, the strong electron-withdrawing nitro group and the bulky bromine atoms at the ortho positions would significantly influence its interaction geometry. The electron-withdrawing nature of the substituents would decrease the nucleophilicity of the isocyanide carbon, potentially leading to a longer interaction distance in a co-crystal. Conversely, the steric bulk of the bromine atoms would impose constraints on the possible angles of approach.

Computational studies on model systems, such as the interaction of a cyanide anion with acetone, have shown that the optimal Bürgi–Dunitz angle arises from a delicate balance between strain energy and interaction energy. nih.gov The interaction energy is a combination of Pauli repulsion, electrostatic interactions, and orbital interactions. nih.gov It is reasonable to infer that for this compound, the electrostatic and orbital contributions would be modulated by the strong dipole moment and the altered frontier molecular orbitals induced by the substituents.

A hypothetical analysis of a co-crystal of this compound with a simple carbonyl-containing co-former, for example, acetone, would be expected to reveal a Bürgi–Dunitz trajectory. The key parameters of this interaction can be estimated based on data from analogous systems.

Table 1: Estimated Bürgi–Dunitz Trajectory Parameters for a Hypothetical this compound Co-crystal

Interacting AtomsEstimated Distance (Å)Estimated Angle (Nu···C=O) (°)
(R-NC)···(C=O)3.2 - 3.5100 - 105

Note: The values in this table are estimations based on published data for other aryl isocyanide systems and have not been experimentally determined for this compound.

The systematic study of co-crystals of this compound with a variety of electrophilic partners would be invaluable in experimentally validating these estimations and further refining our understanding of the role of strong electron-withdrawing groups and steric hindrance in dictating intermolecular interaction geometries.

Electrochemistry and Redox Properties of Aryl Isocyanide Complexes

The electrochemical behavior of transition metal complexes containing aryl isocyanide ligands is a critical aspect of their characterization, providing insights into their electronic structure and potential applications in areas such as catalysis and molecular electronics. The redox properties of these complexes are highly tunable by modifying the substituents on the aryl ring of the isocyanide ligand.

Aryl isocyanides can act as both σ-donors and π-acceptors in metal complexes. The introduction of electron-withdrawing groups, such as the nitro and bromo substituents in this compound, is expected to enhance the π-acceptor character of the ligand. This, in turn, stabilizes the d-orbitals of the metal center, making oxidation of the metal more difficult (i.e., shifting the oxidation potential to more positive values).

While specific electrochemical data for metal complexes of this compound are scarce in the literature, the general trends observed for other substituted aryl isocyanide complexes can be used to predict their behavior. For instance, studies on a series of hexakis(aryl isocyanide)chromium(0) complexes have shown a clear correlation between the electronic nature of the aryl substituent and the oxidation potential of the complex.

Furthermore, the electrochemical properties of platinum(II) complexes with various isocyanide ligands have been investigated. These studies reveal that the reduction potentials are also sensitive to the nature of the isocyanide ligand.

Considering these trends, it is anticipated that a transition metal complex of this compound, for example, a hypothetical [PtCl₂(CNC₆H₂Br₂NO₂)] complex, would exhibit a higher oxidation potential compared to a complex with an electron-donating or unsubstituted phenyl isocyanide ligand. The strong electron-withdrawing nature of the 2,6-dibromo-4-nitrophenyl group would significantly decrease the electron density at the metal center.

Table 2: Estimated Redox Potentials for a Hypothetical Platinum(II) Complex of this compound

ComplexEpa (V vs. Fc/Fc⁺)Epc (V vs. Fc/Fc⁺)
[PtCl₂(CN-Ph)]~1.2~ -1.5
[PtCl₂(CNC₆H₂Br₂NO₂)]> 1.5< -1.0

Note: The values for [PtCl₂(CN-Ph)] are representative of a generic phenyl isocyanide complex for comparison. The values for the this compound complex are estimations based on the expected electronic effects of the substituents and have not been experimentally determined. Epa = anodic peak potential; Epc = cathodic peak potential.

Computational and Theoretical Investigations of 2,6 Dibromo 4 Nitrophenylisocyanide

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could be employed to determine the optimized molecular geometry of 2,6-dibromo-4-nitrophenylisocyanide, providing precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's steric profile and how it interacts with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For a molecule like this compound, the electron-withdrawing nature of the two bromine atoms and the nitro group would be expected to significantly lower the energy of the LUMO, making it a potent electron acceptor or electrophile. The isocyanide group can act as both a σ-donor and a π-acceptor, which would also influence the energies of the frontier orbitals. A computational study would precisely quantify these energies and the spatial distribution of the HOMO and LUMO, highlighting the most probable sites for nucleophilic and electrophilic attack. Ab initio electronic structure calculations on similar aryl isocyanide ligands have shown that the LUMO energy correlates with the electron-withdrawing or -donating capabilities of the substituent groups, which in turn determines the ligand's π-acidity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value (eV)Significance
HOMO EnergyModerately LowIndicates moderate electron-donating ability.
LUMO EnergyVery LowSuggests strong electron-accepting (electrophilic) character.
HOMO-LUMO GapRelatively SmallImplies high reactivity.

Note: This table is illustrative and presents expected trends. Actual values would require specific DFT calculations.

Mulliken Population Analysis and Electrostatic Potential Mapping

Mulliken population analysis is a method for assigning partial atomic charges, providing insight into the charge distribution within a molecule. uni-muenchen.de While it has known limitations, such as a strong dependence on the basis set used, it can offer a qualitative picture of the electronic landscape. uni-muenchen.de For this compound, this analysis would likely show significant positive charges on the carbon atoms of the phenyl ring attached to the electronegative bromine and nitro groups, as well as on the isocyanide carbon. The nitrogen and oxygen atoms of the nitro group and the nitrogen of the isocyanide would be expected to carry negative charges.

A more intuitive and robust representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential. researchgate.net Red areas signify negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show intense red regions around the oxygen atoms of the nitro group, indicating a high electron density and a prime site for interaction with electrophiles. The area around the hydrogen atoms of the phenyl ring and the isocyanide carbon would likely be blue, signifying electron deficiency and susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. bohrium.com It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of lone pairs, bonding orbitals, and anti-bonding orbitals. bohrium.com This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

In this compound, NBO analysis could elucidate the delocalization of electron density from the phenyl ring to the electron-withdrawing nitro group and bromine atoms. It would also detail the nature of the bonds within the isocyanide group and its electronic interaction with the aromatic ring. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can provide a quantitative measure of their energetic stabilization of the molecule. For example, the interaction between a lone pair on an oxygen atom of the nitro group (donor) and an empty π* anti-bonding orbital of the phenyl ring (acceptor) would indicate the extent of resonance stabilization.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

Transition State Characterization for Key Synthetic Pathways

The synthesis of this compound would likely involve the dehydration of the corresponding N-formamide. Computational modeling could be used to map out the potential energy surface of this reaction, identifying the structure and energy of the transition state. By calculating the activation energy, one could predict the feasibility of the reaction under different conditions. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-breaking and bond-forming events.

Prediction of Spectroscopic Parameters from First Principles

Currently, there are no published studies that report the prediction of spectroscopic parameters for this compound using first-principles calculations. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to predict spectroscopic data including, but not limited to:

Infrared (IR) Frequencies: Theoretical calculations could provide vibrational frequencies corresponding to the stretching and bending modes of the various functional groups within the molecule, such as the isocyanide (-NC), nitro (-NO2), and C-Br bonds, as well as the vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: First-principles calculations could predict the 1H and 13C NMR chemical shifts, providing valuable insights into the electronic environment of the different nuclei in the molecule.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) or other excited-state methods could be employed to calculate the electronic transition energies and oscillator strengths, which would correspond to the peaks observed in the UV-Visible absorption spectrum.

Without dedicated computational studies, no data tables of predicted spectroscopic parameters for this compound can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

There is a notable absence of published research detailing molecular dynamics (MD) simulations for this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into:

Conformational Analysis: Simulations could reveal the preferred three-dimensional arrangements (conformers) of the molecule, the energy barriers between them, and the flexibility of the isocyanide and nitro groups relative to the phenyl ring.

Solution Behavior: By simulating the compound in the presence of various solvent molecules, researchers could investigate its solvation structure, diffusion characteristics, and intermolecular interactions, which are crucial for understanding its behavior in different chemical environments.

As no molecular dynamics simulation studies have been reported for this specific compound, there are no findings or data tables to present regarding its conformational analysis or solution behavior.

Applications in Advanced Organic Synthesis and Materials Science

Design and Synthesis of Complex Molecular Architectures and Scaffolds

The isocyanide functional group is a cornerstone of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the rapid assembly of complex molecular structures from simple starting materials. The steric hindrance provided by the two bromine atoms at the ortho positions of 2,6-Dibromo-4-nitrophenylisocyanide can influence the stereochemical outcome of these reactions, allowing for the diastereoselective synthesis of intricate molecular scaffolds. The electron-withdrawing nature of the nitro group and bromine atoms also modulates the reactivity of the isocyanide, providing a handle for fine-tuning reaction conditions.

While specific examples of the use of this compound in the synthesis of complex natural products or other highly elaborate architectures are not extensively documented in publicly available literature, its structure is well-suited for the generation of sterically hindered and electronically distinct scaffolds that are of interest in medicinal chemistry and drug discovery programs.

Development of Novel Nitrogen-Containing Heterocyclic Compounds with Tailored Properties

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Isocyanides are key reactants in the synthesis of a wide array of these important compounds. The reactivity of the isocyanide group in this compound allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems.

For instance, isocyanides are known to react with suitable substrates to form imidazoles, oxazoles, triazoles, and more complex fused heterocyclic systems. The presence of the dibromo and nitro functionalities on the phenyl ring of this compound would impart unique properties to the resulting heterocycles, such as increased lipophilicity and potential for further functionalization via cross-coupling reactions at the bromine positions. Although specific research detailing the use of this particular isocyanide for the synthesis of novel heterocycles is limited, its potential in this area is significant based on the known reactivity of the isocyanide functional group.

Advanced Ligand Design for Homogeneous and Heterogeneous Catalysis

The isocyanide group can act as a ligand, coordinating to metal centers to form organometallic complexes that can function as catalysts. The electronic properties of the isocyanide ligand play a crucial role in determining the activity and selectivity of the resulting catalyst. The strong electron-withdrawing nitro and bromo groups on this compound would make it a π-acceptor ligand, capable of stabilizing low-valent metal centers.

Metal complexes bearing such electron-deficient isocyanide ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and carbonylations. The steric bulk provided by the ortho-bromo substituents can also create a specific coordination environment around the metal center, potentially leading to enhanced selectivity in catalytic processes. While the synthesis and catalytic application of specific complexes derived from this compound are not widely reported, the principles of ligand design suggest its potential utility in this field.

Exploration in Functional Materials with Unique Electronic or Structural Features

The unique combination of functional groups in this compound makes it an intriguing candidate for the development of novel functional materials. The aromatic ring, coupled with the electron-withdrawing nitro group, suggests potential for applications in electronic materials, such as organic semiconductors or components of charge-transfer complexes.

Furthermore, the isocyanide group can be polymerized to form poly(isocyanide)s, which are known to adopt helical secondary structures. The resulting rigid-rod polymers can exhibit interesting properties, including liquid crystallinity and chiroptical behavior. The presence of the dibromo and nitro substituents on the phenyl side chains of a polymer derived from this compound would be expected to significantly influence its solubility, thermal stability, and electronic properties, opening avenues for the creation of new materials with tailored characteristics.

Rational Design of Chemical Libraries for High-Throughput Synthesis Methodologies

Multicomponent reactions, for which isocyanides like this compound are key reagents, are ideally suited for the construction of chemical libraries. These libraries, containing a large number of structurally diverse compounds, are essential for high-throughput screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2,6-Dibromo-4-nitrophenylisocyanide, and how do steric effects of bromine substituents influence reaction optimization?

  • Methodology : Brominated aromatic precursors (e.g., 2,6-dibromo-4-nitroaniline) are often functionalized via palladium-catalyzed isocyanide insertion or Hofmann isocyanide synthesis. Steric hindrance from bromine substituents necessitates careful control of reaction temperature and ligand selection to avoid incomplete substitution . Characterization via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} should focus on resolving aromatic proton splitting patterns and confirming isocyanide (-NC) signals (~2100 cm1^{-1} in IR).

Q. How can researchers safely handle this compound given its potential reactivity?

  • Methodology : Use explosion-proof equipment due to nitro group instability under heat or friction. Work in a fume hood with nitrile gloves and goggles to avoid skin/eye contact. Store in inert atmospheres (argon) at ≤4°C, away from oxidizers. Toxicity data for analogous nitroaromatics (e.g., LD50_{50} ~178 mg/kg in rodents) suggest strict adherence to waste disposal protocols under RCRA guidelines .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., [M+H]+^+ or [M+Na]+^+). IR spectroscopy identifies the isocyanide stretch (~2100 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}). 13C NMR^{13}\text{C NMR} should show a deshielded isocyanide carbon at ~160 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental electronic properties (e.g., dipole moments) in this compound?

  • Methodology : Use SHELXL for small-molecule refinement to determine precise bond lengths/angles. Compare with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies. Mercury CSD’s void analysis can assess packing effects that influence dipole measurements. Discrepancies >5% may indicate crystal field distortions or solvent interactions .

Q. What strategies mitigate halogen-bonding interference in catalytic applications of this compound?

  • Methodology : Employ bulky ligands (e.g., PPh3_3) to sterically block bromine’s σ-hole interactions. Solvent screening (e.g., DMF vs. THF) can weaken halogen bonding. Kinetic studies using UV-Vis or stopped-flow techniques quantify reaction rate changes under varying conditions .

Q. How do researchers address conflicting toxicity data between in vitro and in vivo studies for halogenated nitroaromatics like this compound?

  • Methodology : Perform Ames tests for mutagenicity and compare with rodent acute toxicity assays. Use HPLC-MS to track metabolic byproducts (e.g., denitroso intermediates). Contradictions may arise from species-specific cytochrome P450 activity, requiring cross-validation with human liver microsome studies .

Data Analysis and Reproducibility

Q. How can researchers validate purity claims (>98%) for this compound using orthogonal analytical methods?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with 19F NMR^{19}\text{F NMR} (if fluorinated analogs exist) to detect trace impurities. DSC analysis identifies melting point deviations >2°C, indicative of polymorphic contaminants .

Q. What computational tools predict the environmental persistence of this compound, and how do they align with experimental biodegradation data?

  • Methodology : EPI Suite estimates biodegradation half-lives using QSAR models. Compare with OECD 301F (ready biodegradability) test results. Discrepancies >50% may signal overestimation of nitro group lability in silico, requiring recalibration with experimental hydrolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.